2,2-Difluorocyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

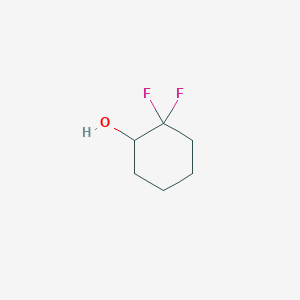

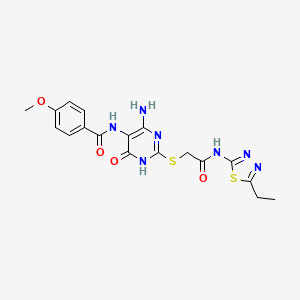

“2,2-Difluorocyclohexan-1-ol” is a chemical compound with the molecular formula C6H10F2O . It is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of “this compound” or similar compounds often involves complex chemical reactions. For instance, a study focused on the synthesis of a derivative of all-cis phenyl-2,3,5,6-tetrafluorocyclohexane, incorporating a methyl group at the benzylic position, found that the fluorination reactions of diepoxide and diol precursors were susceptible to rearrangement .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two fluorine atoms and one hydroxyl group attached to a cyclohexane ring . The presence of fluorine atoms can significantly influence the physical and chemical properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds can be complex and varied. For example, the 1,2- and 1,3-dichlorocyclohexanes each have two centers of chirality, bearing the same set of substituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure. The presence of fluorine atoms can significantly alter these properties .

Scientific Research Applications

Conformational Preferences and Solvent Effects

- Conformational Analysis : 2,2-Difluorocyclohexan-1-ol has been studied for its conformational preferences. In a study focusing on 1,2-difluorocyclohexane, the conformational preference was explored using NMR spectroscopy and computational methods. The findings highlighted the impact of solvent on the energy states of different conformers (Wiberg et al., 2005).

Spectroscopy and Isomerization

- Fluorine NMR Spectroscopy : The rate of conformational isomerization of 1,1-difluorocyclohexane was determined through a detailed analysis of Fluorine NMR spectra. This study provides insights into the structural dynamics of closely related difluorocyclohexanes (Jonas et al., 1965).

Chemical Reactions and Catalysis

- Epoxidation Mechanism : Research on the epoxidation of 2-cyclohexen-1-ol, a compound structurally similar to this compound, provides insights into the reaction mechanisms and selectivity. These findings can inform the understanding of reactions involving this compound (Freccero et al., 2000).

Molecular Recognition and Spectroscopy

- Chiral Solvating Agent : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of this compound, has been utilized as a chiral solvating agent for molecular recognition using NMR and fluorescence spectroscopy. This indicates potential applications in stereochemistry and enantiomeric discrimination (Khanvilkar & Bedekar, 2018).

Metabolism Studies

- Metabolic Insights : Studies on the metabolism of related difluorocyclohexanes, like 1,1-difluorocyclohexane, by rat liver microsomes have provided insights into the hydroxylation patterns and metabolic pathways. This information can be extrapolated to understand the metabolic behavior of this compound (Baker et al., 1984).

Organic Synthesis and Reactivity

- Catalytic Activation : Research involving the activation of 2-cyclohexen-1-ol for conjugate addition reactions highlights the potential for this compound in organic synthesis and catalysis (Black et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2,2-difluorocyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5(6)9/h5,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXZEFJVQNNWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2667089.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-propan-2-ylquinoline-4-carboxamide](/img/structure/B2667090.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)

![3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2667095.png)

![(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2667102.png)

![(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667110.png)